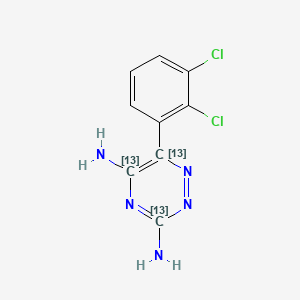
Terbinafine-d3(N-methyl-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbinafine-d3(N-methyl-d3) is a deuterated form of terbinafine, an allylamine antifungal agent. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of terbinafine. The deuterium atoms in Terbinafine-d3(N-methyl-d3) replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its chemical properties significantly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terbinafine-d3(N-methyl-d3) involves a multistep process. One of the key steps is the metalation of 3,3-dimethyl-but-yne using n-butyllithium, followed by the addition of acrolein to form 6,6-dimethylhept-1-en-4-yn-3-ol. This intermediate undergoes further reactions, including a Grignard reaction, to yield the final product . The use of cyclopentyl methyl ether as a solvent in these reactions provides a safer and more sustainable alternative to traditional solvents like tetrahydrofuran .
Industrial Production Methods
Industrial production of Terbinafine-d3(N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The batch-flow hybrid process is often employed to optimize the synthesis and minimize side-products .
Chemical Reactions Analysis
Types of Reactions
Terbinafine-d3(N-methyl-d3) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylic positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding alcohols or ketones, while reduction can yield saturated hydrocarbons .
Scientific Research Applications
Terbinafine-d3(N-methyl-d3) is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic fate of terbinafine in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of terbinafine.
Industry: Employed in the development of new antifungal agents and formulations
Mechanism of Action
Terbinafine-d3(N-methyl-d3) exerts its antifungal effects by inhibiting the enzyme squalene epoxidase. This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a crucial step in the synthesis of ergosterol, an essential component of the fungal cell membrane. The resulting deficiency in ergosterol disrupts the cell membrane’s integrity, leading to fungal cell death .
Comparison with Similar Compounds
Similar Compounds
Naftifine: Another allylamine antifungal agent, closely related to terbinafine.
Butenafine: A benzylamine antifungal with a similar mechanism of action.
Tolnaftate: A thiocarbamate antifungal that also inhibits squalene epoxidase.
Uniqueness
Terbinafine-d3(N-methyl-d3) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s intrinsic properties. This makes it a valuable tool in both research and industrial applications .
Properties
CAS No. |
1133210-36-2 |
|---|---|
Molecular Formula |
C21H22D3N |
Molecular Weight |
294.46 |
Purity |
98% by HPLC; 98% atom D; |
Related CAS |
91161-71-6 (unlabelled); 78628-80-5 (unlabelled hydrochloride) |
tag |
Terbinafine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










